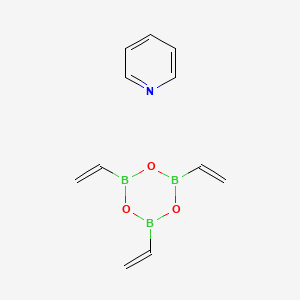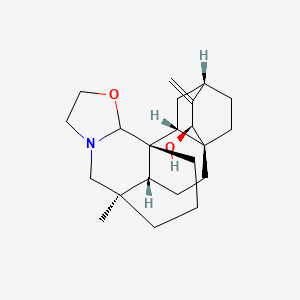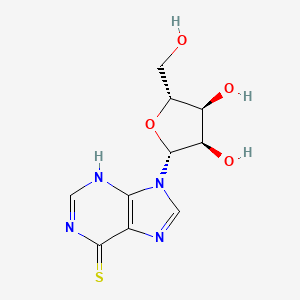
6-Methyl-1-heptene
Übersicht
Beschreibung
6-Methyl-1-heptene is a chemical compound with the molecular formula C8H16 . It has an average mass of 112.213 Da and a monoisotopic mass of 112.125198 Da .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1-heptene is available as a 3D model . It can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
6-Methyl-1-heptene has several evaluated thermophysical properties. These include normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure and constant pressure as a function of temperature, and enthalpy .Wissenschaftliche Forschungsanwendungen
Raman Spectroscopy
- Raman Spectroscopy Application : 6-Methyl-1-heptene has been studied using Raman spectroscopy to understand its molecular vibrations and structure. It provided insights into olefinic frequencies and their behavior in different molecular groups (Cleveland, 1943).
Atmospheric Chemistry
- Atmospheric Reaction Studies : Research has been conducted on the gas-phase reactions of compounds like 6-Methyl-5-hepten-2-one, a related compound to 6-Methyl-1-heptene, with OH radicals, NO3 radicals, and O3. These studies help in understanding the atmospheric chemistry and environmental impact of such hydrocarbons (Smith et al., 1996).
Organic Chemistry and Synthesis
- Radical Formation and Synthesis : 6-Methyl-1-heptene has been used in studies exploring radical formation in solutions and its synthesis through various chemical reactions. These studies contribute to the field of organic chemistry, particularly in understanding radical mechanisms and synthesizing new compounds (Walborsky et al., 1992).
Polymer Chemistry
- Polylactide Toughening : In the field of polymer chemistry, derivatives of 6-Methyl-1-heptene have been utilized in toughening polylactide, a biodegradable and bioactive thermoplastic aliphatic polyester. This research contributes to developing more durable and versatile bioplastics (Jing & Hillmyer, 2008).
Catalysis
- Catalysis Studies : Studies have been conducted on the catalytic properties of compounds, including reactions involving6-Methyl-1-heptene. These research efforts provide valuable insights into the catalytic behavior of hydrocarbons, which can be applied in various chemical industries and processes (Bond, Garin, & Maire, 1988).
Environmental Science
- Ozonolysis and Atmospheric Impact : 6-Methyl-1-heptene and related compounds have been studied in the context of ozonolysis at vegetation surfaces, contributing to an understanding of their role in atmospheric chemistry. This research is significant for environmental science, providing insights into the sources and impacts of volatile organic compounds in the atmosphere (Fruekilde et al., 1998).
Medicinal Chemistry
- Inhibition of HIV-1 : Research has shown that derivatives of 6-Methyl-1-heptene, such as 6-substituted acyclouridine derivatives, have potent inhibitory effects against human immunodeficiency virus type 1 (HIV-1). This application is particularly relevant in the field of medicinal chemistry and pharmacology (Baba et al., 1989).
Hydrocarbon Chemistry
- Hydrocarbon Synthesis and Pyrolysis : 6-Methyl-1-heptene has been involved in studies examining the pyrolysis of hydrocarbons, providing insights into the chemical processes relevant to fuel and energy industries. Such research helps in understanding the molecular structure effects on pyrolysis chemistry and product distribution (Xu et al., 2016).
Organometallic Chemistry
- Palladium-Mediated Reactions : Studies involving palladium-mediated reactions of 6-Methyl-1-heptene compounds contribute to the field of organometallic chemistry. These reactions are crucial for understanding carbonyl activation and are significant for developing new synthetic methods (Han and Widenhoefer, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVOXRAAHOJJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Record name | ISOOCTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891923 | |
| Record name | 6-Methyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS] | |
| Record name | ISOOCTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Heptene, 6-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
less than 20 °F (NFPA, 2010) | |
| Record name | ISOOCTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
25.2 [mmHg] | |
| Record name | 1-Heptene, 6-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Methyl-1-heptene | |
CAS RN |
11071-47-9, 5026-76-6 | |
| Record name | ISOOCTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptene, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011071479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptene, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 6-Methyl-1-heptene?
A1: 6-Methyl-1-heptene is a branched alkene with the molecular formula C8H16. Its structure consists of a seven-carbon chain with a methyl group substituent on the sixth carbon and a double bond between the first and second carbons.
Q2: How is the structure of 6-Methyl-1-heptene confirmed spectroscopically?
A2: Researchers utilize various spectroscopic techniques to characterize 6-Methyl-1-heptene. [, ] Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C=C stretch and C-H vibrations. Raman spectroscopy provides complementary information on molecular vibrations. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, helps determine the carbon backbone and branching patterns within the molecule. []
Q3: How does 6-Methyl-1-heptene behave in polymerization reactions with ethylene?
A3: Studies show that 6-Methyl-1-heptene can be copolymerized with ethylene using metallocene catalysts like [Ph2C(Cp)(2,7-ditertBuFlu)]ZrCl2. [] The incorporation of 6-Methyl-1-heptene into the polyethylene backbone influences the polymer's properties, and researchers can control the incorporation rate by adjusting reaction conditions like temperature and monomer feed composition. []
Q4: How does the incorporation of 6-Methyl-1-heptene into polyethylene affect the polymer's properties?
A4: While specific property changes depend on the degree of incorporation, the presence of the branched 6-Methyl-1-heptene units generally disrupts the crystallinity of the polyethylene chains. [] This disruption can lead to altered mechanical properties, potentially increasing flexibility and impact resistance compared to highly crystalline polyethylene.
Q5: Are there alternative monomers similar to 6-Methyl-1-heptene used in copolymerization reactions?
A5: Yes, researchers have explored other α-olefins with varying chain lengths and branching patterns for copolymerization. [] Examples include linear α-olefins like 1-hexene and 1-octene, as well as branched isomers like 4-methyl-1-pentene. [] This allows for fine-tuning the final polymer properties by selecting suitable comonomers.
Q6: Has 6-Methyl-1-heptene been investigated in other chemical reactions beyond polymerization?
A6: Yes, research indicates that 6-Methyl-1-heptene can participate in radical reactions. [, , ] For example, studies using the 2-methyl-6-hepten-2-yl radical clock, generated from 2,2'-azo-2-methyl-6-heptene (a precursor of 6-Methyl-1-heptene), have provided insights into reaction mechanisms involving radical intermediates. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)

![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)







